molecular formula C11H12ClNO3 B3263739 4-[(2-Chloro-acetylamino)-methyl]-benzoic acid methyl ester CAS No. 379255-44-4

4-[(2-Chloro-acetylamino)-methyl]-benzoic acid methyl ester

Cat. No. B3263739
CAS RN: 379255-44-4
M. Wt: 241.67 g/mol
InChI Key: MSDHDGHQLVRHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(2-Chloro-acetylamino)-methyl]-benzoic acid methyl ester” is a chemical compound with the molecular formula C10H11NO3 . It is also known by other names such as Methyl N-acetylaminobenzoate and Methyl 4-(acetylamino)benzoate .


Molecular Structure Analysis

The molecular weight of “4-[(2-Chloro-acetylamino)-methyl]-benzoic acid methyl ester” is 193.1992 . The IUPAC Standard InChI is InChI=1S/C10H11NO3/c1-7(12)11-9-5-3-8(4-6-9)10(13)14-2/h3-6H,1-2H3,(H,11,12) .


Physical And Chemical Properties Analysis

The molecular weight of “4-[(2-Chloro-acetylamino)-methyl]-benzoic acid methyl ester” is 193.1992 . The IUPAC Standard InChI is InChI=1S/C10H11NO3/c1-7(12)11-9-5-3-8(4-6-9)10(13)14-2/h3-6H,1-2H3,(H,11,12) . The compound has a molecular formula of C10H11NO3 .

Scientific Research Applications

Quantum Computational and Spectroscopic Studies

4-[(2-Chloro-acetylamino)-methyl]-benzoic acid methyl ester has been characterized through various spectroscopic analyses and quantum chemical theory. This includes studies on molecular geometry, vibrational frequencies, and topological studies using AIM theory. These studies have helped understand the charge transfer mechanism and stability of the molecule, crucial for its potential applications in pharma, particularly for its anti-cancer activity as shown through molecular docking studies (Rahuman et al., 2020).

Synthesis for Potential Medical Applications

The compound has been synthesized and studied in relation to its potential as a cofactor inhibitor in tetrahydrofolate, indicating its relevance in medical research and drug development. This synthesis process involved several complex chemical reactions, highlighting the compound's potential in developing new medical treatments (Elliott et al., 1975).

Novel Derivative Synthesis

Research into synthesizing novel series of α-ketoamide derivatives using 4-[(2-Chloro-acetylamino)-methyl]-benzoic acid methyl ester has shown the compound's versatility in chemical synthesis. The studies have demonstrated its effective use in creating new compounds with potential applications in various fields, including pharmaceuticals (El‐Faham et al., 2013).

Analytical Chemistry and Environmental Studies

This compound has also been utilized in the analytical chemistry field, particularly in the determination of chlorophenoxy acid herbicides in water. The research involving this compound aids in environmental monitoring and safety (Catalina et al., 2000).

Pharmaceutical Synthesis and Research

properties

IUPAC Name

methyl 4-[[(2-chloroacetyl)amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-16-11(15)9-4-2-8(3-5-9)7-13-10(14)6-12/h2-5H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDHDGHQLVRHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901238342
Record name Methyl 4-[[(2-chloroacetyl)amino]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901238342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Chloro-acetylamino)-methyl]-benzoic acid methyl ester

CAS RN

379255-44-4
Record name Methyl 4-[[(2-chloroacetyl)amino]methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379255-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[[(2-chloroacetyl)amino]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901238342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Chloro-acetylamino)-methyl]-benzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
4-[(2-Chloro-acetylamino)-methyl]-benzoic acid methyl ester
Reactant of Route 3
Reactant of Route 3
4-[(2-Chloro-acetylamino)-methyl]-benzoic acid methyl ester
Reactant of Route 4
Reactant of Route 4
4-[(2-Chloro-acetylamino)-methyl]-benzoic acid methyl ester
Reactant of Route 5
Reactant of Route 5
4-[(2-Chloro-acetylamino)-methyl]-benzoic acid methyl ester
Reactant of Route 6
Reactant of Route 6
4-[(2-Chloro-acetylamino)-methyl]-benzoic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.